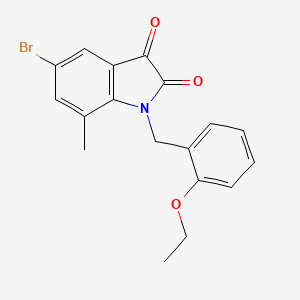
5-bromo-1-(2-ethoxybenzyl)-7-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE: is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a dihydroindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dihydroindole core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the indole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biological and medicinal research, 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is studied for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities .
Industry: Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Dapagliflozin: A similar compound used as a sodium-dependent glucose co-transporter inhibitor for treating type-2 diabetes.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: What sets 5-BROMO-1-[(2-ETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the ethoxyphenyl group enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H16BrNO3 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-1-[(2-ethoxyphenyl)methyl]-7-methylindole-2,3-dione |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-15-7-5-4-6-12(15)10-20-16-11(2)8-13(19)9-14(16)17(21)18(20)22/h4-9H,3,10H2,1-2H3 |
InChI Key |
JJQXQALHSPWDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11420427.png)
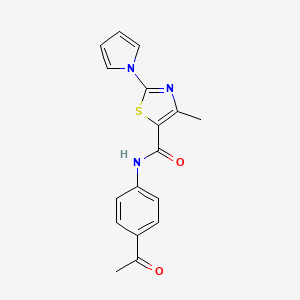

![3-cyclopentyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11420441.png)
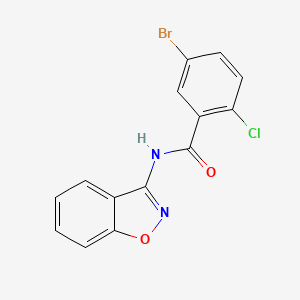
![N-benzyl-2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11420476.png)
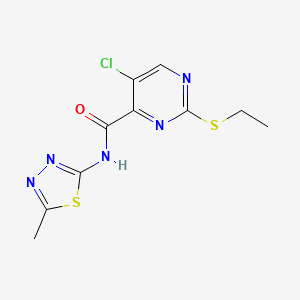
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B11420481.png)
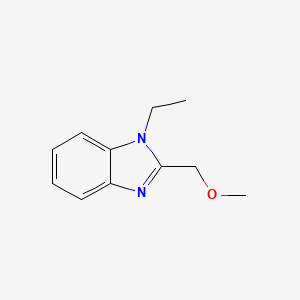
![1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11420492.png)
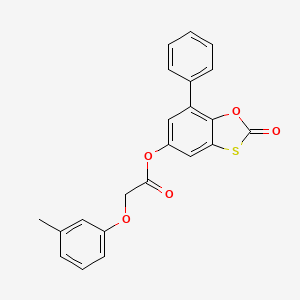
![N-[(4-chlorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11420501.png)
![1-(4-fluorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11420516.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11420523.png)
